Home > Products > Building Blocks P10417 > 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one
2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one - 155600-90-1

2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one

Catalog Number: EVT-1214756
CAS Number: 155600-90-1
Molecular Formula: C14H18N2O
Molecular Weight: 230.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,7-Diazaspiro[3.5]nonan-1-one derivatives represent a class of organic compounds characterized by a spirocyclic structure containing a pyrimidine ring fused to a cyclohexane ring. This core structure provides a versatile scaffold for the introduction of various substituents, leading to a diverse range of derivatives with potential applications in medicinal chemistry. These compounds have garnered interest for their potential as muscarinic agents [], KRAS G12C inhibitors [, ], and for treating sleep disorders [].

Synthesis Analysis

Several synthetic routes have been explored for the preparation of 2,7-Diazaspiro[3.5]nonan-1-one derivatives. A common approach involves the reaction of a substituted cyclohexanone with a suitable nitrogen-containing reagent, followed by cyclization to form the spirocyclic system. For instance, 2,7-diazaspiro[3.5]nonan-1-ones were synthesized by reacting appropriately substituted cyclohexanones with hydrazine hydrate, followed by cyclization with ethyl chloroformate in the presence of triethylamine [].

Another strategy utilizes the Reformatsky reaction of methyl 1-bromocycloalkane-1-carboxylates with phenyl- and benzoylhydrazones derived from aromatic aldehydes []. This method offers flexibility in introducing different substituents on the cyclohexane and aromatic rings.

Molecular Structure Analysis

2,7-Diazaspiro[3.5]nonan-1-one derivatives undergo various chemical transformations depending on the nature of the substituents and reaction conditions. The nitrogen atoms in the spirocyclic ring system can act as nucleophiles or participate in ring-opening reactions. For example, some imidazo[2,1-b]thiazole-based derivatives undergo oxidative metabolism in human liver microsomes, resulting in glutathione conjugation on the thiazole ring []. This reaction indicates the bioactivation potential of these compounds and highlights the importance of metabolic stability considerations during drug development.

Mechanism of Action
  • (R)-2-(2-methylimidazo[2,1-b]thiazol-6-yl)-1-(2-(5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonan-7-yl)ethan-1-one (PF-5190457), a derivative of 2,7-Diazaspiro[3.5]nonan-1-one, acts as a potent and selective inverse agonist of the ghrelin receptor (GHS-R1a) []. Its mechanism involves binding to the GHS-R1a receptor and inhibiting its constitutive activity, leading to therapeutic effects in conditions like alcohol use disorder.
  • Other derivatives have been investigated for their potential as covalent inhibitors of KRAS G12C [, ], suggesting a mechanism involving irreversible binding to the cysteine residue of the KRAS G12C protein.
Applications
  • Muscarinic agents: Initial studies investigated the cholinergic properties of these compounds [].
  • KRAS G12C inhibitors: Research has focused on developing derivatives as covalent inhibitors of KRAS G12C, a promising target for cancer therapy [, ].
  • Treatment of sleep disorders: One derivative, (R)-2-(2-methylimidazo[2,1-b]thiazol-6-yl)-1-(2-(5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonan-7-yl)ethan-1-one, has shown promise for treating primary sleep disorders by promoting earlier sleep onset, increasing sleep duration, and reducing appetite [].

(R)-2-(2-methylimidazo[2,1-b]thiazol-6-yl)-1-(2-(5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonan-7-yl)ethan-1-one (PF-5190457)

Compound Description: PF-5190457 is a potent and selective inverse agonist of the ghrelin receptor (GHS-R1a) []. It is currently under clinical development for treating alcohol use disorder []. Research showed that PF-5190457 undergoes metabolism by aldehyde oxidase and xanthine oxidase, forming a major metabolite, PF-6870961 [].

PF-6870961 or (R)-1-(2-(5-(2-hydroxy-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonan-7-yl)-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethan-1-one

Compound Description: PF-6870961 is a major hydroxyl metabolite of PF-5190457, primarily generated through aldehyde oxidase-mediated hydroxylation of the pyrimidine ring in PF-5190457 [].

1-{2-[2-chloro-4-(2H-1,2,3-triazol-2-yl)benzyl]-2,7-diazaspiro[3.5]nonan-7-yl}-2-(imidazo[2,1-b]thiazol-6-yl)ethanone (Compound 1)

Compound Description: Compound 1 is a ghrelin receptor inverse agonist containing a fused imidazo[2,1-b]thiazole motif []. It exhibits bioactivation potential, undergoing oxidative metabolism in human liver microsomes to form glutathione conjugates, suggesting its biotransformation into reactive species [].

1-{2-[2-chloro-4-(2H-1,2,3-triazol-2-yl)benzyl]-2,7-diazaspiro[3.5]nonan-7-yl}-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone (Compound 2)

Compound Description: Compound 2, a ghrelin receptor inverse agonist, is structurally similar to Compound 1, with the addition of a methyl group to the imidazo[2,1-b]thiazole moiety []. It also undergoes bioactivation to reactive species, forming glutathione conjugates through a different mechanism than Compound 1, involving thiazole ring epoxidation [].

2-[2-chloro-4-(2H-1,2,3-triazol-2-yl)benzyl]-2,7-diazaspiro[3.5]nonan-7-yl)-2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethanone (Compound 3)

Compound Description: Compound 3 was designed as a structural modification of Compounds 1 and 2, aiming to mitigate bioactivation liability while retaining favorable pharmacological properties []. It replaces the thiazole ring with a 1,2,4-thiadiazole group, successfully abrogating the formation of reactive metabolites [].

3-aryl-2-phenylamino-2-azaspiro[3.5]nonan-1-ones, 3-aryl-2-phenylamino-2-azaspiro[3.4]octan-1-ones, 3-aryl-2-benzoylamino-2-azaspiro[3.5]-nonan-1-ones, 3-aryl-2-benzoylamino-2-azaspiro[3.4]octan-1-ones

Compound Description: These compounds were synthesized via Reformatsky reactions of methyl 1-bromocycloalkane-1-carboxylates with aromatic aldehyde phenyl- and benzoylhydrazones [].

4-(2-furyl)-2-phenyl-2,3-diazaspiro[4.5]decan-1-one

Compound Description: This specific compound was formed during the reaction of furan-2-carbaldehyde phenylhydrazone with methyl 1-bromocyclohexane-1-carboxylate and zinc [].

1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives

Compound Description: These derivatives were investigated as covalent inhibitors of KRAS G12C, a protein involved in cancer development [, ]. Researchers focused on optimizing these derivatives for favorable metabolic stability and anti-tumor activity [, ].

Properties

CAS Number

155600-90-1

Product Name

2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one

IUPAC Name

2-benzyl-2,7-diazaspiro[3.5]nonan-3-one

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

InChI

InChI=1S/C14H18N2O/c17-13-14(6-8-15-9-7-14)11-16(13)10-12-4-2-1-3-5-12/h1-5,15H,6-11H2

InChI Key

RXJFGKKSPAGPCK-UHFFFAOYSA-N

SMILES

C1CNCCC12CN(C2=O)CC3=CC=CC=C3

Canonical SMILES

C1CNCCC12CN(C2=O)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.